Cas no 1803721-99-4 (1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one)

1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one
-
- インチ: 1S/C10H9BrF2O3/c11-5-7(14)3-6-1-2-8(15)9(4-6)16-10(12)13/h1-2,4,10,15H,3,5H2
- InChIKey: HPSIQLXAUZLTHD-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=CC(=C(C=1)OC(F)F)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 238
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 46.5
1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013018342-1g |
1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one |
1803721-99-4 | 97% | 1g |
1,549.60 USD | 2021-06-25 | |
Alichem | A013018342-500mg |
1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one |
1803721-99-4 | 97% | 500mg |
806.85 USD | 2021-06-25 | |
Alichem | A013018342-250mg |
1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one |
1803721-99-4 | 97% | 250mg |
480.00 USD | 2021-06-25 |
1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one 関連文献
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-oneに関する追加情報
Chemical Profile of 1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one (CAS No. 1803721-99-4)
1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one, identified by its CAS number 1803721-99-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its brominated ketone structure and functionalized aromatic ring system, exhibits a unique combination of chemical properties that make it a promising candidate for further exploration in drug discovery and synthetic applications.
The structural framework of this compound consists of a propan-2-one backbone, which is a key feature contributing to its reactivity and potential utility in synthetic pathways. The presence of a bromine atom at the first carbon position enhances its electrophilicity, making it a valuable intermediate in various organic transformations. Additionally, the aromatic ring is substituted with both a difluoromethoxy group and a hydroxy group, which introduces both electron-withdrawing and electron-donating effects, respectively. This dual substitution pattern can significantly influence the electronic properties and biological activity of the molecule.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and metabolic disorders. The specific arrangement of functional groups in 1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one suggests potential bioactivity in these areas. For instance, the hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the difluoromethoxy group may enhance metabolic stability and binding affinity. These features have prompted researchers to investigate its potential as a scaffold for developing new therapeutic agents.
One of the most compelling aspects of this compound is its versatility as a synthetic intermediate. The bromine atom at the alpha position allows for facile introduction of other functional groups through cross-coupling reactions such as Suzuki or Stille couplings. These reactions are widely used in medicinal chemistry to construct complex molecular architectures. Furthermore, the ketone functionality can undergo reduction to form secondary alcohols or oxidation to yield carboxylic acids, providing multiple pathways for structural diversification.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have been employed to predict the binding modes of 1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one with various biological targets. These studies have suggested that the compound may interact with enzymes involved in signal transduction and metabolic regulation. For example, preliminary docking simulations have indicated potential binding to kinases and phosphodiesterases, which are key players in cellular processes relevant to diseases such as diabetes and cancer.
The difluoromethoxy group is particularly noteworthy due to its ability to modulate electronic effects and metabolic stability. In pharmaceutical chemistry, such groups are often incorporated into molecules to improve pharmacokinetic properties. The presence of two fluorine atoms increases the lipophilicity of the molecule while also enhancing resistance to enzymatic degradation. This combination makes 1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one an attractive candidate for further development as an active pharmaceutical ingredient (API).
Experimental validation of these hypotheses has begun in several research laboratories. In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibitory activity of this compound. Initial results have shown promising activity against certain cancer cell lines, suggesting that further optimization could lead to potent therapeutic agents. Additionally, studies on metabolic stability have indicated that the compound exhibits reasonable resistance to degradation by cytochrome P450 enzymes, which is crucial for maintaining drug efficacy during systemic administration.
The synthesis of 1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one presents an interesting challenge due to its complex structural features. Multi-step synthetic routes have been developed that involve palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and oxidation-reduction processes. These methodologies highlight the compound's potential utility not only as a bioactive molecule but also as a tool for exploring new synthetic strategies in organic chemistry.
The growing body of research surrounding this compound underscores its significance in modern pharmaceutical development. As our understanding of biological pathways continues to expand, molecules like 1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one will play an increasingly important role in addressing complex diseases. Future studies are likely to focus on optimizing synthetic routes for large-scale production and conducting more comprehensive pharmacological evaluations to fully elucidate its therapeutic potential.
In conclusion,1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one (CAS No. 1803721-99-4) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups and synthetic accessibility make it a valuable asset for both academic researchers and industrial chemists engaged in drug discovery efforts.
1803721-99-4 (1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one) 関連製品
- 1354487-22-1((2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid)
- 1256359-96-2(4-fluoroindole-2-boronic acid pinacol ester)
- 2229412-47-7(1-1-(3,4-dihydro-1H-2-benzopyran-6-yl)cyclopropylcyclopropan-1-amine)
- 392239-08-6(5-methyl-2-4-(piperidine-1-sulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)
- 2138054-32-5(rac-1-[(2R,3R)-1-(4-nitrobenzenesulfonyl)-2-phenylpiperidin-3-yl]methanamine)
- 2198093-15-9(2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine)
- 2649086-01-9(3-isocyanato-3-(3-methylphenyl)propanoic acid)
- 956786-77-9([3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol)
- 1361698-73-8(2-Fluoro-5-(2,3,6-trichlorophenyl)isonicotinic acid)
- 1934242-09-7(methyl 3-oxopyrrolidine-2-carboxylate)




